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Compound of Interest |

Compound Name: 2,3-Dimethylpyridine 1-oxide
CAS No.: 22710-07-2
Cat. No.: B1307940
- 7

Part 1: Executive Summary & Molecular Profile

2,3-Dimethylpyridine 1-oxide (also known as 2,3-lutidine N-oxide) is a critical heterocyclic
intermediate used in the synthesis of functionalized pyridines, pharmaceutical agents (e.g.,
proton pump inhibitors), and coordination complexes. Its spectroscopic signature is defined by
the unique electronic influence of the N-oxide moiety, which introduces significant dipole
moments and alters the electron density of the pyridine ring through competing inductive and
resonance effects.

Chemical Identity
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Data

IUPAC Name

2,3-dimethyl-1-oxidopyridin-1-ium

Common Name

2,3-Lutidine N-oxide

CAS Registry Number 22710-07-2

C
Molecular Formula H

NO
Molecular Weight 123.15 g/mol
Appearance White to off-white crystalline solid
Melting Point 85-93 °C (Lit.)[1][2]

Soluble in polar organic solvents (CHCI
Solubility

, MeOH, DMSO); slightly soluble in water.

Part 2: Synthesis & Preparation Protocol

To ensure spectroscopic data validity, the purity of the analyte is paramount. The following

protocol utilizes a standard oxidation pathway optimized for high yield and minimal side

products.

Optimized Oxidation Protocol

Reagents: 2,3-Dimethylpyridine (2,3-Lutidine), Hydrogen Peroxide (30% aq.), Glacial Acetic

Acid.

» Dissolution: Dissolve 10.7 g (0.1 mol) of 2,3-dimethylpyridine in 50 mL of glacial acetic acid

in a round-bottom flask.

» Oxidation: Slowly add 15 mL of 30% H

O
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dropwise while stirring.
o Reflux: Heat the mixture to 70-80 °C for 12 hours. Monitor via TLC (SiO

; eluent MeOH/DCM 1:9) for the disappearance of the starting material.

o Work-up: Concentrate the solution under reduced pressure to remove acetic acid (azeotrope
with water).

» Neutralization: Basify the residue with sat. Na

(6{0)

(aq) to pH 10 and extract with Chloroform (3 x 50 mL).
 Purification: Dry organic layer over anhydrous Na

SO

, filter, and evaporate. Recrystallize the solid from Acetone/Hexane or purify via vacuum
distillation.

Workflow Visualization
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Figure 1: Step-by-step synthesis workflow for the N-oxidation of 2,3-lutidine.

Part 3: Spectroscopic Data Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy[3][4]
[5][6][7][8][E]

The N-oxide group exerts a dual electronic effect:

e Inductive Withdrawal (-1): Deshields the
-positions (C2/C6).

e Resonance Donation (+M): Shields the
-position (C4) and
-positions (ortho/para to the oxygen).

In 2,3-dimethylpyridine 1-oxide, the 2-methyl group sterically interacts with the oxygen, and
the electronic push/pull results in distinct shifts compared to the parent pyridine.

H NMR Data (400 MHz, CDCI

)

Note: Assignments are based on substituent chemical shift (SCS) principles relative to 2,3-
lutidine.
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Position Proton

Chemical
Shift (

» PpmM)

Multiplicity

Coupling
(Hz)

Mechanistic
Insight

H-6

8.15-8.25

Doublet (d)

Deshielded
by proximity
toN

-O

; inductive
effect

dominates.

H-4

7.05-7.15

Doublet (d)

Shielded
relative to
pyridine due
to back-
donation (+M)

from Oxygen.

H-5

6.90 - 7.00

DD / Multiplet

Least
affected,;
typically
appears as a
complex

multiplet.

2-CH Methyl

2.50 - 2.55

Singlet (s)

Deshielded
significantly
vs. parent
(2.3 ppm)
due to
positive
charge on

Nitrogen.

3-CH Methyl

2.25-2.30

Singlet (s)

Minimal shift

change from
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parent

pyridine.

C NMR Data (100 MHz, CDCI

)
Shift (
Carbon Type Assignment Logic
» Ppm)
-carbon bearing
C-2 Quaternary 146.0 — 148.0 methyl; strongly
deshielded.
-carbon; deshielded
C-6 CH 137.0-139.0 but less than C-2 due
to lack of methyl.
c-3 Quaternary 133.0 — 135.0 -carbon bearing
methyl.
C-4 CH 124.0 — 126.0 -carbon; shielded by
resonance.
C-5 CH 122.0-123.0 -carbon; shielded.
; Attached to electron-
2-CH Methy 16.0 - 18.0 .
deficient C-2.
- Standard aromatic
3-CH Methy 19.0 - 20.0

methyl shift.

Infrared (IR) Spectroscopy[10]

The diagnostic feature of this compound is the N-O stretching vibration.[3][4] Unlike carbonyls,

this bond has partial double-bond character but is highly polar.
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Wavenumber (cm
Functional Group Intensity Notes

)

Diagnostic peak.
N-O Stretch 1240 - 1280 Strong Absence confirms
reduction to pyridine.

Aromatic ring

C=C / C=N Stretch 1580 — 1610 Medium )
breathing modes.
C—H Stretch 3000 - 3100 Weak Aromatic C-H.
) Aliphatic C-H (Methyl
C—H Stretch 2900 — 2980 Medium

groups).

Mass Spectrometry (MS)[3]

Mass spectrometry of alkylpyridine N-oxides reveals a specific "McLafferty-like" rearrangement

known as the

-hydrogen abstraction.
e Molecular lon (M
):
123 (Base peak or high intensity).

e [M-16]

107. Loss of Oxygen (atomic). Characteristic of N-oxides.

e [M=17]

106. Loss of OH. Critical Mechanistic Marker.

o Mechanism:[5] The N-oxide oxygen abstracts a hydrogen from the
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-methyl group (2-CH
), followed by the elimination of the hydroxyl radical (

OH). This pathway is highly favored in 2-alkylpyridine N-oxides.

Fragmentation Pathway Diagram

Molecular lon (M+)

m/z 123
- O (16 Da)
[mM/z %; ~” H-Abstraction from 2-CH3 ‘\)
(2,3-Lutidine radical cation) ‘\«._ (5-membered transition state) ___~

OH (17 Da)

[M - OH]+
m/z 106

(Methylene-pyridinium ion)

Click to download full resolution via product page
Figure 2: Primary fragmentation pathways including the diagnostic loss of OH radical.
Part 4: References
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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